REACTION_CXSMILES
|
[CH:1]([CH:4]1[C:8](=[O:9])[C:7]([CH3:11])([CH3:10])[CH2:6][CH2:5]1)([CH3:3])[CH3:2].[CH3:12]C1(C)CCCCC1=O.C([N-]C(C)C)(C)C.[Li+].CN1C(=O)N(C)CCC1.IC(C)C>>[CH:1]([CH:4]1[C:8](=[O:9])[C:7]([CH3:10])([CH3:11])[CH2:6][CH2:5][CH2:12]1)([CH3:2])[CH3:3] |f:2.3|
|
Name
|
5-isopropyl-2,2-dimethylcyclopentanone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1CCC(C1=O)(C)C
|
Name
|
|
Quantity
|
12.6 g
|
Type
|
reactant
|
Smiles
|
CC1(C(CCCC1)=O)C
|
Name
|
|
Quantity
|
55 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
Name
|
|
Quantity
|
14.1 g
|
Type
|
reactant
|
Smiles
|
CN1CCCN(C1=O)C
|
Name
|
|
Quantity
|
25.5 g
|
Type
|
reactant
|
Smiles
|
IC(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1CCCC(C1=O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.1 g | |
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |